2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps, including the formation of the pyridazinone ring, introduction of the fluorophenyl group, and coupling with the indole derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents using nucleophilic or electrophilic reagents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and acids or bases for hydrolysis .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and indole moiety contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar compounds to 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide include:
2-(2-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide: Shares the pyridazinone and fluorophenyl groups but differs in the indole derivative.
N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Contains a chlorobenzyl group instead of the indole moiety.
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide: Features a pyridinylmethyl group and a different fluorophenyl substitution pattern.
These compounds highlight the structural diversity and potential for fine-tuning the chemical properties and biological activities of this class of molecules.
Properties
Molecular Formula |
C24H23FN4O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C24H23FN4O2/c1-16(2)14-28-13-12-18-20(8-5-9-22(18)28)26-23(30)15-29-24(31)11-10-21(27-29)17-6-3-4-7-19(17)25/h3-13,16H,14-15H2,1-2H3,(H,26,30) |
InChI Key |
QYQFHCSULBIIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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